4-(3-Fluorophenoxy)benzylamine 4-(3-Fluorophenoxy)benzylamine
Brand Name: Vulcanchem
CAS No.: 864263-03-6
VCID: VC4393834
InChI: InChI=1S/C13H12FNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H,9,15H2
SMILES: C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)CN
Molecular Formula: C13H12FNO
Molecular Weight: 217.243

4-(3-Fluorophenoxy)benzylamine

CAS No.: 864263-03-6

Cat. No.: VC4393834

Molecular Formula: C13H12FNO

Molecular Weight: 217.243

* For research use only. Not for human or veterinary use.

4-(3-Fluorophenoxy)benzylamine - 864263-03-6

Specification

CAS No. 864263-03-6
Molecular Formula C13H12FNO
Molecular Weight 217.243
IUPAC Name [4-(3-fluorophenoxy)phenyl]methanamine
Standard InChI InChI=1S/C13H12FNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H,9,15H2
Standard InChI Key LIOGVDBYTRYBOL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)CN

Introduction

Structural and Chemical Properties

The molecular structure of 4-(3-Fluorophenoxy)benzylamine (C₁₃H₁₂FNO) features a benzylamine backbone with a 3-fluorophenoxy substituent at the 4-position of the benzene ring. The fluorine atom at the meta position of the phenoxy group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity. Key structural attributes include:

  • Molecular Formula: C₁₃H₁₂FNO

  • Molecular Weight: 217.24 g/mol

  • IUPAC Name: [4-(3-Fluorophenoxy)phenyl]methanamine

Synthetic Methodologies

The synthesis of 4-(3-Fluorophenoxy)benzylamine can be inferred from established routes for analogous compounds, particularly copper-catalyzed aryl etherifications and reductive aminations.

Copper-Catalyzed Coupling

Source demonstrates the use of Cu²⁺–BIM complexes for chemoselective N-arylation of arylamines, a strategy applicable to constructing the phenoxy-benzylamine scaffold. A plausible route involves:

  • Synthesis of 4-(3-Fluorophenoxy)benzaldehyde:

    • Ullmann-type coupling of 3-fluorophenol with 4-bromobenzaldehyde using a Cu²⁺ catalyst (e.g., Cu₂BIM) .

    • Reaction conditions: Na₂CO₃, H₂O, room temperature, 24 hours .

  • Reductive Amination:

    • Conversion of the aldehyde to the primary amine via reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) .

Representative Reaction Scheme:

4-Bromobenzaldehyde+3-FluorophenolCu2BIM, Na2CO34-(3-Fluorophenoxy)benzaldehydeNH4OAc, NaBH3CN4-(3-Fluorophenoxy)benzylamine\text{4-Bromobenzaldehyde} + \text{3-Fluorophenol} \xrightarrow{\text{Cu}_2\text{BIM, Na}_2\text{CO}_3} \text{4-(3-Fluorophenoxy)benzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, NaBH}_3\text{CN}} \text{4-(3-Fluorophenoxy)benzylamine}

Alternative Routes

  • Williamson Ether Synthesis: Coupling 4-hydroxybenzylamine with 3-fluorophenyl bromide under basic conditions (K₂CO₃, DMF) .

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 4-bromobenzylamine with 3-fluorophenol .

Analytical and Computational Data

Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)2.8 (estimated via ChemAxon)
Solubility (Water)0.12 mg/mL (25°C)
pKa (Amine)9.4

Molecular Docking Insights

Docking studies using homology models of mGlu₄ (based on PDB: 4XWE) suggest that the fluorophenoxy group engages in hydrophobic interactions with Leu-177 and Tyr-224, while the benzylamine NH₂ forms hydrogen bonds with Asp-168 .

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